molecular formula C18H18O4 B15330821 Bis(3,5-dimethylbenzoyl) peroxide

Bis(3,5-dimethylbenzoyl) peroxide

Cat. No.: B15330821
M. Wt: 298.3 g/mol
InChI Key: MBXQENVQSSWFBQ-UHFFFAOYSA-N
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Description

Bis(3,5-dimethylbenzoyl) peroxide is a dialkyl peroxide derivative characterized by two 3,5-dimethylbenzoyl groups linked via a peroxide (-O-O-) bridge. This compound belongs to the class of organic peroxides, which are widely used as initiators in polymerization reactions due to their ability to decompose into free radicals under thermal or photolytic conditions. The 3,5-dimethyl substituents on the benzoyl rings introduce steric and electronic effects that influence its stability, reactivity, and safety profile compared to simpler analogs like dibenzoyl peroxide .

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(3,5-dimethylbenzoyl) 3,5-dimethylbenzenecarboperoxoate

InChI

InChI=1S/C18H18O4/c1-11-5-12(2)8-15(7-11)17(19)21-22-18(20)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3

InChI Key

MBXQENVQSSWFBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OOC(=O)C2=CC(=CC(=C2)C)C)C

Origin of Product

United States

Preparation Methods

Staged Reaction Methodology

The CN105732365A patent outlines a segmented approach to optimize yield and purity. The process involves:

  • Insulation Reaction : Reacting 3,5-dimethylbenzoic acid with excess thionyl chloride (molar ratio 1:2–3) at ≤35°C for 1 hour to initiate acyl chloride formation.
  • Gradual Heating : Raising the temperature to 45°C at 0.5°C/min, followed by 50°C at 1°C/min, each for 0.5 hours to drive the reaction forward.
  • Reflux Phase : Maintaining reflux (≈100–110°C) for 2–3 hours to ensure completion.

This method achieves ≥99.8% purity and >98.5% yield, as validated by gas chromatography. Distillation under reduced pressure (20 mbar) removes residual thionyl chloride and toluene, yielding a colorless liquid product.

Comparative Analysis of Chlorinating Agents

Alternative protocols, such as those in US20010014759A1, utilize thionyl chloride in toluene at 60°C with dropwise addition, followed by reflux and distillation. While similar in principle, the staged approach in CN105732365A minimizes side reactions and enhances reproducibility.

Table 1: Synthesis Conditions for 3,5-Dimethylbenzoyl Chloride

Parameter CN105732365A US20010014759A1
Temperature Range 35–110°C 60–102°C
Thionyl Chloride Ratio 1:2–3 Not Specified
Yield 98.5–98.6% 96.7%
Purity ≥99.8% Not Reported

Formation of this compound

The peroxide is synthesized via radical-initiated coupling of 3,5-dimethylbenzoyl chloride with hydrogen peroxide under basic conditions.

Radical Reaction Mechanism

As described in US9234087B2, the reaction proceeds through a nucleophilic substitution mechanism:

  • Base-Mediated Deprotonation : Aqueous sodium hydroxide (25–35 wt%) deprotonates hydrogen peroxide, generating peroxide anions (OOH⁻).
  • Acyl Chloride Activation : 3,5-Dimethylbenzoyl chloride reacts with OOH⁻ to form a peroxycarboxylic acid intermediate.
  • Dimerization : Two peroxycarboxylic acid molecules undergo coupling, releasing HCl and forming the peroxide bond.

The overall reaction is:
$$ 2 \, \text{3,5-Dimethylbenzoyl chloride} + \text{H}2\text{O}2 + 2 \, \text{NaOH} \rightarrow \text{this compound} + 2 \, \text{NaCl} + 2 \, \text{H}_2\text{O} $$

Optimized Reaction Conditions

Key parameters from US9234087B2 include:

  • Molar Ratios : Acyl chloride to H₂O₂ ratios of 2:1–2:4 (optimal 2:1.5).
  • Temperature : 0–40°C to prevent thermal decomposition.
  • Base Concentration : pH 10–14 to ensure complete deprotonation.

Table 2: Peroxide Synthesis Parameters

Parameter Optimal Range Effect on Yield
H₂O₂:Acyl Chloride 1:1.5 Maximizes coupling
Reaction Temperature 10–20°C Minimizes side products
Stirring Rate Vigorous Enhances mixing

Purification and Stabilization

Post-reaction, the crude product is washed with water to remove NaCl and residual base. Silicone oil (e.g., AK350) is added to stabilize the peroxide, achieving 49–52% active content. Decomposition temperatures, critical for handling safety, are influenced by substituents; electron-donating methyl groups in this compound increase thermal stability compared to chlorinated analogues.

Industrial-Scale Considerations

Environmental and Economic Factors

  • Recycling : Excess thionyl chloride and solvents (toluene, isohexane) are distilled and reused, reducing waste.
  • Cost Efficiency : The staged reaction in CN105732365A lowers thionyl chloride consumption by 15–20% compared to single-step methods.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-dimethylbenzoyl) peroxide undergoes various types of chemical reactions, including:

    Oxidation: As an oxidizing agent, it can facilitate the oxidation of various organic substrates.

    Reduction: It can be reduced to its corresponding alcohols under specific conditions.

    Substitution: It can participate in substitution reactions where the peroxide linkage is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other peroxides. Conditions typically involve the presence of a catalyst and controlled temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Reagents like halogens or nucleophiles can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols.

Scientific Research Applications

Bis(3,5-dimethylbenzoyl) peroxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers and copolymers.

    Biology: It is employed in the study of oxidative stress and its effects on biological systems.

    Medicine: Research into its potential use as an antimicrobial agent and its role in drug delivery systems is ongoing.

    Industry: It is used in the production of plastics, resins, and other materials where controlled radical polymerization is required.

Mechanism of Action

The mechanism of action of Bis(3,5-dimethylbenzoyl) peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Structural and Compositional Differences

The table below summarizes critical parameters of selected peroxides based on regulatory and compositional data :

Compound CAS Substituents Active Content Diluent/Stabilizer Hazard Indicators
This compound N/A 3,5-dimethyl Not specified Likely required High stability
Dibenzoyl peroxide 94-36-0 None 51–100% Inert solid ≤48% Class 5.2 oxidizer
Bis(3-methylbenzoyl) peroxide 873 3-methyl ≤20% Type B diluent ≥58% High diluent need
Di-(4-chlorobenzoyl) peroxide 94-17-7 4-chloro ≤77% Paste, ≤52% Corrosive

Stability and Reactivity

  • Substituent Effects : The electron-donating methyl groups in this compound enhance thermal stability by reducing the peroxide bond’s susceptibility to homolytic cleavage compared to unsubstituted dibenzoyl peroxide . In contrast, electron-withdrawing chloro substituents (e.g., in di-(4-chlorobenzoyl) peroxide) increase reactivity, necessitating lower active content (≤77%) and paste formulations for safe handling.
  • Decomposition Kinetics : Methyl groups at the 3,5 positions provide steric hindrance, slowing decomposition rates. This contrasts with bis(3-methylbenzoyl) peroxide (single methyl group), which requires high diluent content (≥58%) to mitigate instability risks .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing bis(3,5-dimethylbenzoyl) peroxide with high purity?

  • Methodological Answer : The synthesis typically involves reacting 3,5-dimethylbenzoyl chloride with hydrogen peroxide under controlled alkaline conditions. Key steps include:

  • Maintaining a temperature below 5°C to minimize premature decomposition .
  • Using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of the acyl chloride intermediate .
  • Purification via recrystallization from a non-polar solvent (e.g., hexane) to isolate crystalline product. Monitor purity via HPLC or NMR, ensuring no residual peroxides or unreacted starting materials remain .

Q. How can the thermal stability of this compound be assessed in laboratory settings?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify decomposition onset temperatures. For lab-based assessments:

  • Use a controlled heating rate (e.g., 5°C/min) under inert atmosphere (N₂/Ar) to avoid oxidative interference.
  • Compare results with benzoyl peroxide derivatives, noting that alkyl substituents (e.g., 3,5-dimethyl groups) may lower thermal stability due to steric effects .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Storage : Keep at 2–8°C in airtight, non-metallic containers (e.g., glass or PTFE) away from reducing agents, acids, or bases .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use explosion-proof fume hoods for manipulations .
  • Spill Management : Neutralize small spills with damp sand or vermiculite; avoid water to prevent uncontrolled reactions .

Q. Which analytical techniques are most reliable for quantifying this compound in reaction mixtures?

  • Methodological Answer :

  • HPLC with UV detection : Use a C18 column and acetonitrile/water mobile phase (70:30 v/v) at 254 nm. Internal standards (e.g., biphenyl) improve accuracy .
  • Iodometric titration : Quantify active oxygen content via reaction with potassium iodide, but validate against HPLC due to potential interference from byproducts .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for this compound synthesis?

  • Methodological Answer : Employ a factorial design to evaluate variables:

  • Factors : Temperature, molar ratio (acyl chloride:H₂O₂), and reaction time.
  • Response Variables : Yield, purity, and decomposition rate.
  • Analysis : Use regression models to identify optimal conditions (e.g., 0–5°C, 1:1.2 molar ratio, 2-hour reaction). Orthogonal arrays reduce experimental runs while capturing interactions .

Q. What mechanisms drive the decomposition of this compound, and how can intermediates be characterized?

  • Methodological Answer : Decomposition proceeds via radical pathways:

  • Initiation: Homolytic cleavage of the O–O bond generates 3,5-dimethylbenzoyloxyl radicals.
  • Termination: Radical recombination forms 3,5-dimethylbenzoic acid and CO₂.
  • Characterization Tools :
  • EPR spectroscopy to detect transient radicals.
  • GC-MS to identify stable decomposition products (e.g., dimethylbenzoic acid) .

Q. How do conflicting DSC and TGA data on decomposition kinetics arise, and how can they be resolved?

  • Methodological Answer : Contradictions may stem from:

  • Sample mass effects : Smaller samples in DSC reduce thermal lag, while TGA requires larger masses for sensitivity.
  • Atmosphere differences : Oxidative vs. inert conditions alter decomposition pathways.
  • Resolution : Cross-validate with isothermal calorimetry and kinetic modeling (e.g., Arrhenius plots) to reconcile data .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-situ FTIR to monitor acyl chloride conversion in real time.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like peroxide content and crystallinity, linking them to process parameters (e.g., stirring rate, cooling profile) .

Q. How can computational modeling predict the ecotoxicological impact of this compound?

  • Methodological Answer :

  • Use QSAR models to estimate biodegradability and bioaccumulation potential based on logP values and molecular descriptors.
  • Validate with in vitro assays (e.g., Daphnia magna toxicity tests) to assess acute aquatic toxicity, noting that methyl groups may enhance persistence compared to benzoyl peroxide .

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